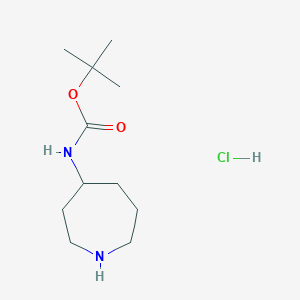

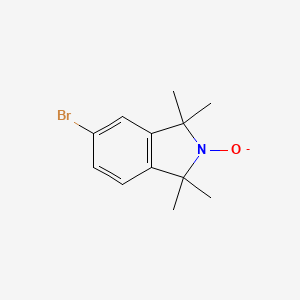

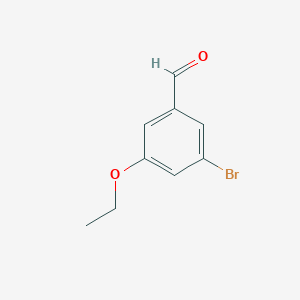

![molecular formula C15H17NO6 B1378110 1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid CAS No. 1384430-43-6](/img/structure/B1378110.png)

1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C15H17NO6 . It is a versatile compound that holds promise in scientific research, with potential applications across various fields such as drug development, materials science, and catalysis.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “this compound”, often involves reactions of primary amines with diols . The methodology for synthesizing 2-substituted pyrrolidines involves simple materials like carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also features a benzyloxy carbonyl group and a carboxymethyl group attached to the pyrrolidine ring .Chemical Reactions Analysis

Carboxylic acids, such as “this compound”, can undergo a variety of reactions. They can react with Thionyl Chloride to form acid chlorides, with alcohols to form esters (Fischer esterification), and with amines to form amides . The direct reaction of a carboxylic acid with an amine would be expected to be difficult because the basic amine would deprotonate the carboxylic acid to form a highly unreactive carboxylate .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular weight of 307.30 . The compound is typically stored in a dry environment at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Functionalization

- Cyclic amines, including pyrrolidine derivatives, have been functionalized through redox-annulations with α,β-unsaturated carbonyl compounds. This process, promoted by carboxylic acid, generates conjugated azomethine ylides followed by electrocyclization, yielding ring-fused pyrrolines and pyrrolidines (Kang et al., 2015).

- The synthesis of a conformationally restricted analog of pregabalin involved the stereoselective alkylation of a chiral pyrrolidin-2-one, highlighting the utility of pyrrolidine derivatives in synthesizing complex molecules with potential therapeutic applications (Galeazzi et al., 2003).

Development of Novel Compounds

- Lanthanide-based coordination polymers assembled from derivatives of benzoic acids, including those modified with benzyloxy groups, have been studied for their syntheses, crystal structures, and photophysical properties. These polymers exhibit potential applications in material science and photoluminescence (Sivakumar et al., 2011).

- A novel synthesis approach utilizing a multicomponent domino reaction has been employed to generate highly substituted pyrrolidines. This methodology illustrates the versatility of pyrrolidine derivatives in combinatorial chemistry for the efficient synthesis of complex molecular structures (Tietze et al., 2002).

Wirkmechanismus

Target of Action

Similar compounds have been known to target enzymes like cathepsin k .

Mode of Action

These interactions can lead to changes in the conformation or activity of the target molecule .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body . The compound’s bioavailability, distribution, metabolism, and excretion would need to be studied in more detail to provide a comprehensive understanding of its pharmacokinetics .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Eigenschaften

IUPAC Name |

3-(carboxymethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6/c17-12(18)8-15(13(19)20)6-7-16(10-15)14(21)22-9-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDXXFAQLUCRLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CC(=O)O)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

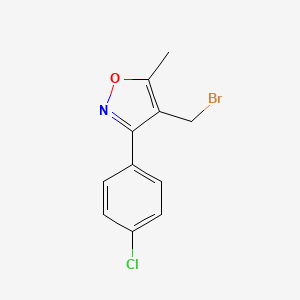

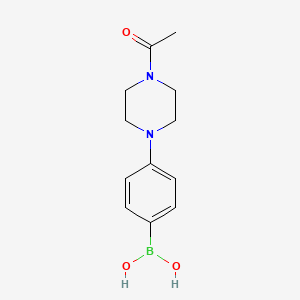

![Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate](/img/structure/B1378028.png)

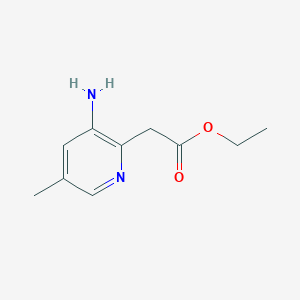

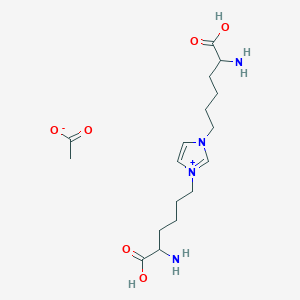

![7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1378041.png)

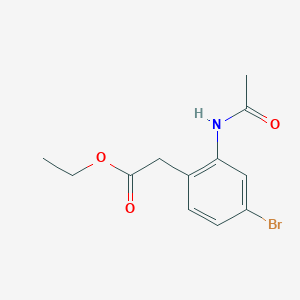

![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)